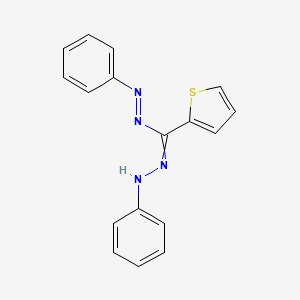

1,5-Diphenyl-3-(2-thienyl)formazan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Diphenyl-3-(2-thienyl)formazan is a chemical compound with the molecular formula C17H14N4S and a molecular weight of 306.39 g/mol . It is a member of the formazan family, which are known for their vibrant colors and are often used in various biochemical assays . This compound is particularly notable for its application in proteomics research .

準備方法

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-(2-thienyl)formazan can be synthesized through the reaction of diazonium compounds with aldehyde hydrazones . The process involves the coupling of diazonium salts with hydrazones, which are electron-rich compounds, either at a nitrogen or a carbon atom to produce formazans . The reaction typically requires acidic conditions for optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely involve the use of automated reactors to ensure consistent reaction conditions and high purity of the final product.

化学反応の分析

Types of Reactions

1,5-Diphenyl-3-(2-thienyl)formazan undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form colorless tetrazolium salts.

Reduction: Reduction of tetrazolium salts can yield formazans.

Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and thienyl groups.

Common Reagents and Conditions

Oxidizing Agents: Mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite.

Reducing Agents: Various dehydrogenases and reductases.

Major Products Formed

Oxidation: Tetrazolium salts.

Reduction: Formazans.

科学的研究の応用

1,5-Diphenyl-3-(2-thienyl)formazan is primarily used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, its vibrant color properties make it useful in various biochemical assays, including those that measure cell viability and enzyme activity .

作用機序

The mechanism of action of 1,5-Diphenyl-3-(2-thienyl)formazan involves its reduction to formazan by cellular enzymes such as dehydrogenases and reductases . This reduction process is often used as an indicator of cellular metabolic activity. The compound’s ability to form highly colored complexes with transition metal ions (e.g., Cu2+, Co3+, Ni2+, Zn2+) also plays a role in its biochemical applications .

類似化合物との比較

Similar Compounds

1,5-Diphenylformazan: Similar in structure but lacks the thienyl group.

3-Methyl-1,5-diphenylformazan: Contains a methyl group instead of the thienyl group.

Uniqueness

1,5-Diphenyl-3-(2-thienyl)formazan is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other formazans. This structural difference can influence its interaction with biological molecules and its overall utility in biochemical assays .

生物活性

1,5-Diphenyl-3-(2-thienyl)formazan (CAS No. 135984-01-9) is an organic compound belonging to the formazan class, characterized by its unique structural features, including two phenyl groups and a thienyl group. This compound has garnered attention due to its potential biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₄N₄S, with a molecular weight of approximately 306.39 g/mol. The presence of the hydrazone functional group allows for various chemical reactions, including electrophilic substitutions and reductions, which can yield different derivatives with potentially varied biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Cytotoxicity : In vitro studies have assessed its cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell growth in specific cancer types .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although detailed investigations are required to confirm these effects.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in its observed biological effects. The exact mechanisms remain an area of active research .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of this compound on breast (MCF-7), lung (HTB-54), and colon (HT-29) cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with IC50 values indicating selective toxicity towards malignant cells compared to non-malignant cells .

- Antioxidant Activity Assessment :

-

Antimicrobial Activity :

- Preliminary tests showed that the compound exhibited inhibitory effects against specific bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties that may contribute to the distinct biological activities of this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,5-Diphenylformazan | Two phenyl groups | Known for strong colorimetric response |

| 3-(2-Thienyl)formazan | One thiophene ring | Exhibits distinct electronic properties |

| 4-Aminoantipyrine | Pyrazolone derivative | Used extensively in colorimetric assays |

| Phenylhydrazine | Simple hydrazine structure | Precursor for various formazan derivatives |

The unique combination of phenyl and thienyl groups in this compound contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds.

特性

IUPAC Name |

N'-anilino-N-phenyliminothiophene-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNVZGCGVPELJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696698 |

Source

|

| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135984-01-9 |

Source

|

| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。